(E)-ethyl 3-ethyl-2-((3-(ethylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
The compound (E)-ethyl 3-ethyl-2-((3-(ethylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate features a benzothiazole core fused with a dihydrothiazole ring, substituted with an ethylsulfonylbenzoyl imino group and an ethyl carboxylate moiety. Its structure combines multiple functional groups:
- Ethylsulfonyl group (-SO₂Et): Enhances polarity and may influence solubility or biological activity .
- Ethyl carboxylate (-COOEt): Provides ester functionality, impacting hydrolysis kinetics and bioavailability.
- Imino linkage (-N=C-): Introduces tautomeric possibilities and hydrogen-bonding capabilities .
Its structural complexity suggests utility as an intermediate in drug discovery or a ligand in coordination chemistry.
Properties
IUPAC Name |
ethyl 3-ethyl-2-(3-ethylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-4-23-17-11-10-15(20(25)28-5-2)13-18(17)29-21(23)22-19(24)14-8-7-9-16(12-14)30(26,27)6-3/h7-13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFHKDCIIMJTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of benzo[d]thiazole, a heterocyclic compound that is widely used in synthetic and medicinal chemistry. Benzo[d]thiazole derivatives have been described as having various bioactivities, including antibacterial, antifungal, and anticancer properties. .
Mode of Action
The mode of action of this compound is also not well-documented. Given its structural similarity to other benzo[d]thiazole derivatives, it may interact with biological targets in a similar manner. For instance, some benzo[d]thiazole derivatives have been shown to inhibit certain enzymes or interact with specific receptors. .
Biochemical Pathways
Benzo[d]thiazole derivatives have been implicated in a variety of biochemical pathways due to their diverse bioactivities. .
Pharmacokinetics
In silico ADMET studies can be carried out to predict these properties. Such studies use computational models to predict how a compound might be absorbed in the body, how it might be distributed to different tissues, how it might be metabolized, and how it might be excreted.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse bioactivities of benzo[d]thiazole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular levels. .
Biological Activity
(E)-ethyl 3-ethyl-2-((3-(ethylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a thiazole derivative with significant potential in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes an ethylsulfonyl group and a benzoyl imine, contributing to its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Molecular Structure
The compound is identified by its Chemical Abstracts Service (CAS) number 886920-55-4. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Involving the reaction of thiazole derivatives with ethyl 2-bromoacetate.
- Purification Techniques : Techniques such as recrystallization and chromatography are employed to ensure high purity.
Antimicrobial Activity
Recent studies indicate that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 1.56 - 6.25 μg/mL |
| Staphylococcus aureus | 5.0 μg/mL |
| Pseudomonas aeruginosa | 10 μg/mL |
These results suggest that the compound effectively inhibits bacterial growth, with lower MIC values indicating higher potency .
Anticancer Activity
The anticancer potential of this compound has also been evaluated. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| Jurkat (T-cell leukemia) | <1.0 |
| HT-29 (colon cancer) | 1.5 |
| A-431 (epidermoid carcinoma) | 1.8 |
These findings indicate that the compound has significant potential as an anticancer agent, particularly against T-cell leukemia .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Disruption of Cell Membranes : It is suggested that the compound disrupts bacterial cell membranes, leading to cell lysis.
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study demonstrated that a related thiazole derivative significantly reduced infection rates in a murine model infected with Staphylococcus aureus. The treated group showed a marked decrease in bacterial load compared to controls .
- Clinical Trials for Anticancer Properties : Preliminary trials involving patients with advanced T-cell leukemia showed promising results with the use of thiazole derivatives, indicating potential for further development into therapeutic agents .
Scientific Research Applications
The compound (E)-ethyl 3-ethyl-2-((3-(ethylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex chemical that has garnered attention in various fields of research due to its potential applications. This article aims to explore the scientific research applications of this compound, supported by comprehensive data and case studies.
Pharmaceutical Development
The compound has shown promise in pharmaceutical applications, particularly in drug design and development. Its structural features suggest potential activity against various diseases, including cancer and bacterial infections. The benzothiazole core is known for its biological activity, and derivatives of this structure have been extensively studied for their anticancer properties.
Case Study: Anticancer Activity
A study investigating similar benzothiazole derivatives found that they exhibited significant cytotoxicity against cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation. Such findings suggest that this compound could be further explored for its anticancer potential.
Agricultural Applications
The compound's efficacy as a pesticide or herbicide has been a subject of interest. Given the global challenges of pest resistance to conventional pesticides, compounds like this compound could serve as eco-friendly alternatives.
Case Study: Pesticidal Properties
Research on related compounds has demonstrated their effectiveness against various agricultural pests. For instance, a study revealed that certain benzothiazole derivatives exhibited significant insecticidal activity against common crop pests, suggesting that the target compound may possess similar properties.
Biological Research
The compound's ability to interact with biological systems makes it suitable for studies in biochemistry and molecular biology. Its potential role as an enzyme inhibitor or modulator can provide insights into metabolic pathways and disease mechanisms.
Case Study: Enzyme Inhibition
A related compound was studied for its inhibitory effects on specific enzymes involved in metabolic disorders. The results indicated a dose-dependent inhibition, which could pave the way for further investigations into the therapeutic applications of this compound.
Data Table: Summary of Applications
| Application Area | Potential Benefits | Relevant Findings |
|---|---|---|
| Pharmaceutical Development | Anticancer properties | Induction of apoptosis in cancer cell lines |
| Agricultural Applications | Eco-friendly pest control | Significant insecticidal activity against pests |
| Biological Research | Enzyme inhibition studies | Dose-dependent inhibition observed |
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparisons
Key Differences :
- The ethylsulfonyl group distinguishes it from chlorinated or carboxylated analogs, offering distinct hydrogen-bond acceptor sites .
Functional Group Analysis
Table 2: Substituent-Driven Properties
Hydrogen Bonding and Crystal Packing
The target compound’s imino and sulfonyl groups enable diverse hydrogen-bonding motifs, critical for crystal stability and solubility. demonstrates how N–H···O/S interactions assemble triazole-thiones into supramolecular aggregates . Similarly, the target may form layered structures via S=O···H–N or C=O···H–C contacts, as described in graph-set analyses .
Table 3: Inferred Property Comparison
Notable Contrasts:
- The dihydrothiazole core may confer unique pharmacokinetic profiles compared to triazole-based antifungals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
